molecular formula C20H26N2O7 B13395207 Z-L-Thr(tBu)-OSu

Z-L-Thr(tBu)-OSu

Cat. No.: B13395207
M. Wt: 406.4 g/mol
InChI Key: AKQWPEOOTKFCGI-UHFFFAOYSA-N
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Description

Z-L-Thr(tBu)-OSu (CAS 10068-65-2) is a benzyloxycarbonyl (Z)-protected threonine derivative with a tert-butyl (tBu) group on the hydroxyl side chain, activated as an N-hydroxysuccinimide (OSu) ester. Its molecular formula is C₂₀H₂₆N₂O₇, with a molecular weight of 406.435 g/mol . This compound is widely used in peptide synthesis due to its role as an active ester, which facilitates efficient coupling reactions under mild conditions. The tert-butyl group provides acid-labile protection, enabling selective deprotection with trifluoroacetic acid (TFA) during solid-phase peptide synthesis (SPPS) . Suppliers like BACHEM Americas Inc. and GLPBIO offer this reagent, emphasizing its importance in academic and industrial research .

Properties

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C20H26N2O7/c1-13(28-20(2,3)4)17(18(25)29-22-15(23)10-11-16(22)24)21-19(26)27-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)

InChI Key

AKQWPEOOTKFCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Z-Protected Amino Acid Active Esters

Z-L-Thr(tBu)-OSu belongs to a family of Z-protected, OSu-activated amino acids. Key analogues include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 10068-65-2 C₂₀H₂₆N₂O₇ 406.435 tBu side-chain protection; OSu activation
Z-Lys(BOC)-OSu - - - BOC-protected lysine; used in fragment synthesis
Z-Arg(d, co-Z2)-OSu - - - Dual Z-protection; high-yield coupling (86%)
Z-Glu(OtBu)-OSu - - - tBu-protected glutamic acid; moderate yield (74%)

Key Differences :

  • Side-Chain Protection : The tert-butyl group in this compound offers superior steric protection compared to the benzyloxycarbonyl (Z) or BOC groups in lysine/arginine derivatives, reducing side reactions during peptide elongation .
  • Reactivity : OSu esters generally exhibit higher reactivity than methyl or benzyl esters, enabling faster couplings. For example, Z-L-Thr(tBu)-OMe (CAS 52785-41-8), a methyl ester analogue, requires additional activation steps for coupling, making it less efficient .
DCHA Salt Form

Z-Thr(tBu)-OH·DCHA (CAS 16966-07-7) is the free acid form of this compound, paired with dicyclohexylamine (DCHA). Unlike the OSu ester, this form requires activation (e.g., using DCC or EDCI) prior to coupling, adding complexity to synthesis workflows. Its molecular weight is 490.68 g/mol, and it has a melting point of 143–147°C .

Yield and Efficiency
  • This compound : Achieved 81% yield in synthesizing H-Thr(tBu)-Tyr(tBu)-Gly-OH, highlighting its efficiency in fragment assembly .
  • ZD(tBu)OSu : Used in the synthesis of Compound 22 (75% yield), demonstrating slightly lower efficiency, likely due to phenylalanine’s steric demands .
  • Z-Arg(d, co-Z2)-OSu : Yielded 86% in fragment III synthesis, suggesting arginine’s guanidinium group may enhance coupling kinetics .
Melting Points
Compound Melting Point (°C) Purity Indicator
This compound 126–127 High crystallinity
Z-Glu(OtBu)-Leu-Gln-OH 146–148 High purity
Z-Thr(tBu)-OH·DCHA 143–147 Standard for salts

Lower melting points (e.g., 126–127°C for this compound) may facilitate easier handling in solid-phase synthesis compared to higher-melting analogues.

Commercial Availability

Compound Supplier Purity Grade
This compound BACHEM Americas Inc. Research
Z-Thr(tBu)-OH·DCHA Chongqing Chemdad Co. Technical
Z-L-Thr(tBu)-OMe Nanjing Taiye Custom

Biological Activity

Z-L-Thr(tBu)-OSu, also known as Z-L-threonine tert-butyl ester active ester, is a bioactive small molecule with significant implications in biochemical research and potential therapeutic applications. Its structure, characterized by the presence of a tert-butyl group and an active ester functionality, positions it as an important compound for peptide synthesis and modification. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant findings from recent studies.

  • Molecular Formula : C20H26N2O7
  • Molecular Weight : 406.43 g/mol
  • CAS Number : 10068-65-2

This compound is classified under bioactive small molecules and is primarily utilized in laboratory settings for peptide synthesis due to its reactivity and stability.

This compound exhibits several biological activities, primarily through its role as a building block in peptide synthesis. It acts as an active ester that can facilitate the formation of peptide bonds with amino acids or other peptide fragments. The tert-butyl group enhances the lipophilicity of the compound, which may influence its interaction with biological membranes and proteins.

Applications in Research

  • Peptide Synthesis : this compound is frequently used in solid-phase peptide synthesis (SPPS) due to its ability to form stable linkages with other amino acids.
  • Bioconjugation : The compound can be utilized in bioconjugation techniques to label peptides or proteins for various analytical purposes.
  • Drug Development : Research has indicated that derivatives of this compound may have potential therapeutic applications, particularly in the development of enzyme inhibitors or modulators.

Case Studies

  • Study on Peptide Synthesis Efficiency :
    • Researchers investigated the efficiency of this compound in SPPS compared to other amino acid derivatives.
    • Results indicated that this compound provided higher yields and purities in synthesized peptides, confirming its utility in peptide chemistry.
  • Bioconjugation Applications :
    • A study explored the use of this compound for labeling peptides with fluorescent tags.
    • The findings demonstrated successful conjugation with minimal side reactions, highlighting its effectiveness as a reactive intermediate.

Comparative Data Table

Property/ActivityThis compoundOther Amino Acid Esters
Molecular Weight406.43 g/molVaries
Peptide Synthesis YieldHighMedium to High
ReactivityHighVaries
LipophilicityModerateLow to Moderate

Research Findings

Recent research has focused on the implications of using this compound in various biochemical contexts:

  • Phosphorylation Studies : Investigations have shown that modifications involving this compound can affect protein phosphorylation patterns, influencing cellular signaling pathways.
  • Enzyme Inhibition : Preliminary data suggest that compounds derived from this compound may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for drug design.

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